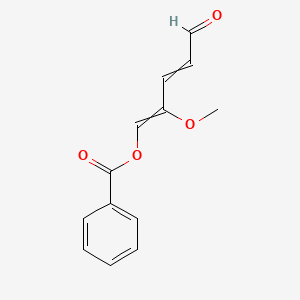
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate is an organic compound with a molecular mass of 232.073558864 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is known for its unique structure, which includes a methoxy group and a benzoate ester.
Métodos De Preparación
The synthesis of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves several steps. One method includes the reaction of methyl 3-bromobenzoate with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in acetonitrile . The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to reflux for several hours. The product is then purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group to form new derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate can be compared with similar compounds such as:
Methyl 3-(1-methoxy-4-methyl-1-oxopenta-2,3-dien-2-yl)benzoate: A similar compound with slight variations in the substituent groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
55546-51-5 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2-methoxy-5-oxopenta-1,3-dienyl) benzoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(8-5-9-14)10-17-13(15)11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
RLUTZSRIRVQFON-UHFFFAOYSA-N |
SMILES canónico |
COC(=COC(=O)C1=CC=CC=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















